6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one
Description
Properties
IUPAC Name |
6-amino-2-(diethylamino)-1,3-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15(4-2)12-14-11(16)9-7-8(13)5-6-10(9)17-12/h5-7H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFPTDDYNKCFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=O)C2=C(S1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one typically involves the condensation of 2-aminobenzenethiol with diethylamine and a suitable carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the benzothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound is classified as an azoxy derivative of antitubercular agents, specifically related to the 1,3-benzothiazin-4-one scaffold. The mechanism of action primarily involves inhibiting the growth of Mycobacterium tuberculosis, particularly multidrug-resistant strains. The compound's efficacy is attributed to its ability to interfere with bacterial cell wall synthesis and function, making it a promising candidate for further development in antitubercular therapy.
Antitubercular Activity
The primary application of 6-Amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one is in the treatment of tuberculosis, especially multidrug-resistant forms. Studies have shown that compounds within the benzothiazinone class demonstrate significant activity against resistant strains, offering a potential alternative to existing treatments.
Bronchodilator Effects
Research indicates that derivatives of benzothiazinones, including this compound, exhibit bronchodilator activity. In preclinical studies involving guinea pigs, the compound was administered both orally and parenterally, demonstrating effectiveness in alleviating bronchoconstriction induced by histamine exposure. This suggests potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Neuroprotective Properties
Emerging studies are exploring the neuroprotective effects of benzothiazinone derivatives against neurodegenerative diseases complicated by depression. Compounds similar to 6-Amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one have been synthesized and evaluated for their inhibitory potency against enzymes like monoamine oxidase and cholinesterase, which are implicated in neurodegenerative processes .
Case Study 1: Antitubercular Efficacy
In a study evaluating various benzothiazinone derivatives, 6-Amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one was tested against multiple strains of Mycobacterium tuberculosis. Results indicated a notable reduction in bacterial viability compared to controls, highlighting its potential as an effective antitubercular agent.
Case Study 2: Respiratory Conditions
A study involving conscious guinea pigs demonstrated that administration of this compound significantly improved respiratory function following histamine-induced bronchoconstriction. The results were quantified using a scoring system based on breathing patterns post-exposure to histamine aerosol .
Synthesis and Chemical Reactions
The synthesis of 6-Amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one typically involves several key steps:
- Condensation Reaction : The initial step involves the reaction between appropriate substrates under controlled conditions.
- Purification : The resultant product is purified using methods such as recrystallization from solvents like methanol or ethyl acetate.
Mechanism of Action
The mechanism of action of 6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with other key residues. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Benzothiazinone Derivatives
Benzothiazinones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 6-amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one with structurally and functionally related analogues:
Structural and Functional Analogues
Key Findings from Comparative Analysis
Substituent Impact on Activity: Position 2: The diethylamino group in 6-amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one contrasts with the spirocyclic or piperazinyl substituents in BTZ043, macozinone, and PyrBTZ01. These bulkier groups enhance target binding and potency, likely explaining the superior activity of BTZ043 and macozinone (MIC: 0.16 μg/mL) . Position 8: Nitro (NO₂) or pyrrole groups at position 8 are critical for DprE1 inhibition. The absence of such groups in the target compound may limit its antimycobacterial efficacy .
Mechanistic Differences: BTZ043 and macozinone act via covalent or noncovalent inhibition of DprE1, respectively, while the mechanism of 6-amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one remains uncharacterized .
Synthetic Accessibility: The alkylsulfanyl pathway (used for benzothiazinones) could theoretically synthesize the target compound, but its reliance on toxic reagents like methyl iodide may hinder scalability .
Biological Activity
6-Amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one is a compound belonging to the benzothiazine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-Amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one can be described by the following molecular formula:
- Molecular Formula : C11H14N2OS
- Molecular Weight : 226.31 g/mol
This compound features a benzothiazine core, which is known for its ability to interact with various biological targets.
Research indicates that compounds in the benzothiazine class exhibit significant inhibitory effects on several enzymes, particularly serine proteases. The mechanism involves acyl-enzyme interactions where the compound forms a stable complex with the active site serine residue of the target enzyme.
-
Inhibition of Human Leukocyte Elastase (HLE) :
- 6-Amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one has been characterized as a potent inhibitor of HLE. This enzyme plays a crucial role in inflammatory processes and tissue remodeling. The compound acts by acylating the active site serine, leading to a decrease in elastase activity and subsequent modulation of inflammatory responses .
- Selectivity for Cysteine Proteases :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that 6-Amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one exhibits antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several studies have documented the biological activities and potential therapeutic applications of this compound:
-
Study on Inhibitory Potency :
A study evaluated a series of benzothiazine derivatives, including 6-Amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one, against a panel of proteases. The results indicated that this compound demonstrated significant inhibitory activity against HLE with an IC50 value in the low micromolar range . -
Therapeutic Applications :
The anti-inflammatory properties associated with HLE inhibition suggest potential applications in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases where elastase plays a pivotal role .
Data Summary
| Activity | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| Inhibition | Human Leukocyte Elastase | Low Micromolar | Significant reduction in elastase activity |
| Antimicrobial | Various bacterial strains | N/A | Effective against Gram-positive and Gram-negative bacteria |
| Selective Inhibition | Cathepsin L | N/A | Potential lead for cysteine protease inhibitors |
Q & A
Q. Q1. What are the standard synthetic routes for 6-amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one, and how are intermediates characterized?
A: The compound is typically synthesized via heterocyclization of thiourea derivatives. For example, methyl 2-thioureidobenzoates or 2-thioureidobenzamides can be cyclized under acidic or thermal conditions to form the benzothiazinone core . Intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Advanced intermediates may require X-ray crystallography for structural confirmation (e.g., hydrogen bonding patterns in hydrazide derivatives) .
Advanced Synthesis
Q. Q2. How can mechanochemical methods improve the synthesis of benzothiazinone derivatives, and what advantages do they offer?
A: Mechanochemical synthesis using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) enables solvent-free, high-yield routes. This method reduces reaction times and avoids hazardous solvents, making it environmentally sustainable. For example, substituted 2-amino-4H-3,1-benzothiazin-4-ones are synthesized via ball-milling, with yields exceeding 80% .
Basic Analytical Characterization
Q. Q3. Which spectroscopic techniques are critical for confirming the structure of 6-amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one?
A: Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., diethylamino group at C2) and aromatic proton environments.
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) validation .
Advanced Structural Analysis
Q. Q4. How can computational methods like DFT complement experimental data in analyzing benzothiazinone derivatives?
A: Density Functional Theory (DFT) calculations predict molecular geometry, electronic properties (e.g., HOMO-LUMO gaps), and hydrogen-bonding interactions. For instance, lattice energy calculations for related hydrazide derivatives align with X-ray crystallographic data, validating crystal packing models .
Biological Activity and Assay Design
Q. Q5. What methodologies are used to evaluate the protease inhibitory activity of benzothiazinone derivatives?
A: In vitro assays against proteases (e.g., cathepsin L, elastase) involve:
- Fluorogenic substrates : Monitoring cleavage rates (e.g., Z-Phe-Arg-AMC for cathepsin L).
- IC₅₀ determination : Dose-response curves to quantify inhibition potency.
- Selectivity screening : Testing against a panel of enzymes (e.g., 8+ proteases) to identify specific inhibitors. Compound 2b (from Molecules 2009) showed selective inhibition of cathepsin L (IC₅₀ = 0.8 µM) .
Data Contradiction Analysis
Q. Q6. How can researchers resolve discrepancies in reported bioactivity data for benzothiazinone derivatives?
A: Contradictions may arise from assay conditions (e.g., pH, temperature) or structural variations. Strategies include:
- Structural analogs comparison : Modifying substituents (e.g., diethylamino vs. methyl groups) to assess SAR trends.
- Reproducibility checks : Repeating assays under standardized protocols.
- Crystallographic validation : Correlating bioactivity with hydrogen-bonding or steric effects observed in crystal structures .
Advanced Mechanistic Studies
Q. Q7. What mechanistic insights exist for benzothiazinones as protease inhibitors?
A: Studies suggest competitive inhibition via binding to the enzyme active site. For example, 6-amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one derivatives may form hydrogen bonds with catalytic residues (e.g., His159 in cathepsin L) and hydrophobic interactions with adjacent pockets. Mutagenesis studies or molecular docking can validate these interactions .
Safety and Handling
Q. Q8. What safety protocols are recommended for handling benzothiazinone derivatives during synthesis?
A:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., TCT).
- Waste Disposal : Neutralize acidic/byproduct waste before disposal.
- Toxicity Data : While specific toxicity data for this compound may be limited, structurally similar 4H-1,3-benzothiazin-4-ones require precautions against inhalation and skin exposure .
Advanced Computational Modeling
Q. Q9. How can QSAR models guide the optimization of benzothiazinone derivatives for enhanced bioactivity?
A: Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. For example, electron-withdrawing groups at C6 may improve protease affinity by enhancing electrophilicity. DFT-derived electrostatic potential maps can identify regions for functionalization .
Reproducibility and Scale-Up Challenges
Q. Q10. What challenges arise when scaling up benzothiazinone synthesis, and how can they be mitigated?
A:
- Solvent selection : Transitioning from mechanochemical (solvent-free) to solution-phase methods may reduce yields due to solubility issues.
- Purification : Column chromatography becomes impractical at scale; alternative methods like recrystallization or centrifugal partition chromatography (CPC) are preferred.
- Reagent stoichiometry : Optimize molar ratios (e.g., TCT:TPP) to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
